Ala-ala-phe-p-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-ala-phe-p-nitroanilide involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ala-ala-phe-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Reagents: Proteolytic enzymes like chymotrypsin, cathepsin G, and subtilisin.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Scientific Research Applications
Ala-ala-phe-p-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes.
Medicine: In diagnostic assays to measure enzyme activity in biological samples.
Biotechnology: For screening and characterizing new proteolytic enzymes from various sources
Mechanism of Action
The mechanism of action of Ala-ala-phe-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is often used to measure enzyme kinetics and inhibitor efficacy .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another chromogenic substrate used for similar purposes.
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Used in assays for different proteolytic enzymes
Uniqueness
Ala-ala-phe-p-nitroanilide is unique due to its high specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an excellent substrate for quantitative enzyme assays .
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMOVDNWWDGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.